molecular formula C9H13BrClN B3147456 (R)-1-(3-Bromophenyl)propan-1-amine hydrochloride CAS No. 623143-33-9

(R)-1-(3-Bromophenyl)propan-1-amine hydrochloride

Cat. No.: B3147456
CAS No.: 623143-33-9
M. Wt: 250.56 g/mol
InChI Key: IGJRCDFUDNGJIS-SBSPUUFOSA-N
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Description

®-1-(3-Bromophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.

    Chiral Resolution: The resulting bromophenylpropane is subjected to chiral resolution to obtain the ®-enantiomer.

    Amination: The ®-bromophenylpropane is then reacted with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-1-(3-Bromophenyl)propan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropane.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylpropane.

    Substitution: Formation of substituted phenylpropane derivatives.

Scientific Research Applications

®-1-(3-Bromophenyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different chiral properties.

    1-(3-Chlorophenyl)propan-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)ethan-1-amine hydrochloride: A related compound with a shorter carbon chain.

Uniqueness

®-1-(3-Bromophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of a bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

This article provides a comprehensive overview of ®-1-(3-Bromophenyl)propan-1-amine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-1-(3-bromophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJRCDFUDNGJIS-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623143-33-9
Record name Benzenemethanamine, 3-bromo-α-ethyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623143-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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